2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide
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Overview
Description
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide, also known as NITD-688, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazolidinone derivatives and has shown promising results in various biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide involves the inhibition of viral RNA-dependent RNA polymerase (RdRp) activity. This enzyme is essential for viral replication, and its inhibition by 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide results in the suppression of viral replication.
Biochemical and Physiological Effects:
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide has been shown to have a wide range of biochemical and physiological effects. In addition to its antiviral activity, 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide in lab experiments is its potent antiviral activity. This makes it a valuable tool for studying viral replication and the development of antiviral therapies. However, one limitation of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Future Directions
There are several future directions for the study of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide. One potential direction is the development of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide analogs with improved solubility and pharmacokinetic properties. Another direction is the study of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide in combination with other antiviral agents to enhance its potency and broaden its spectrum of activity. Finally, the potential applications of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide in the treatment of neurodegenerative diseases warrant further investigation.
Synthesis Methods
The synthesis of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide involves the reaction of 2-amino-4-oxo-1,3-thiazolidine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide.
Scientific Research Applications
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide is in the field of antiviral research. Studies have shown that 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide has potent antiviral activity against a wide range of viruses, including dengue virus, Zika virus, and Ebola virus.
properties
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4S/c12-11-14-10(17)8(20-11)5-9(16)13-6-2-1-3-7(4-6)15(18)19/h1-4,8H,5H2,(H,13,16)(H2,12,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSSGAAKNJWHBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CC2C(=O)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide |
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